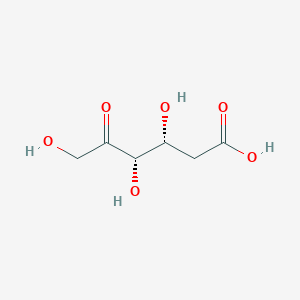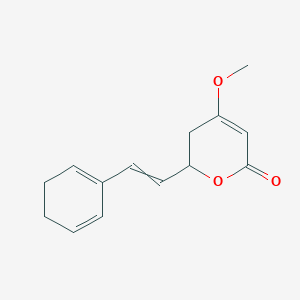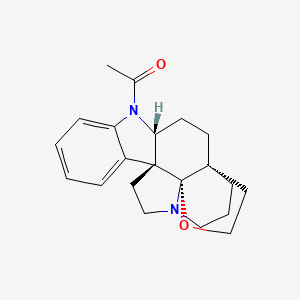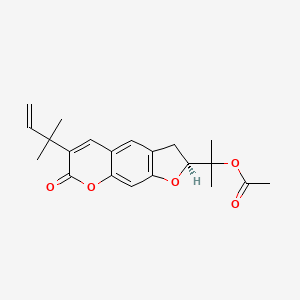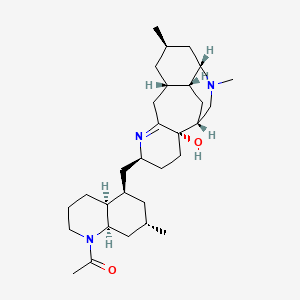
4-(1,2-Diphenylbut-1-enyl)phenol
Overview
Description
Synthesis Analysis
The synthesis of 4-(1,2-Diphenylbut-1-enyl)phenol and its analogs involves complex chemical reactions, often starting from simpler phenolic compounds. For example, the synthesis of Schiff bases of diphenylamine derivatives, evaluated for their antimicrobial activity, represents a related approach. These compounds are synthesized by reacting chloroacetyl chloride with diphenylamine, followed by reaction with substituted chalcones, showcasing the diversity in synthetic routes for related compounds (Rohit Kumar, Sushil Kumar, M. Khan, 2020).
Molecular Structure Analysis
The molecular structure of 4-(1,2-Diphenylbut-1-enyl)phenol is crucial for its chemical behavior and properties. Advanced techniques like NMR and X-ray crystallography are typically employed to elucidate the structure, enabling the identification of its molecular geometry, electronic structure, and conformational dynamics. Although specific studies on 4-(1,2-Diphenylbut-1-enyl)phenol's structure are not detailed here, the methodology follows a similar pattern to those used in analyzing related phenolic compounds.
Chemical Reactions and Properties
4-(1,2-Diphenylbut-1-enyl)phenol participates in various chemical reactions, including oxidation, reduction, and polymerization, influenced by its phenolic hydroxyl group and the double bond in the alkyl chain. These reactions can significantly alter its chemical properties, such as reactivity and stability. For instance, the study on chlorophenols and alkylphenols discusses environmental behaviors that could mirror reactions involving 4-(1,2-Diphenylbut-1-enyl)phenol in natural settings or industrial processes (W. Shiu, K. Ma, Dana Varhanickova, D. Mackay, 1994).
Scientific Research Applications
Chemical Modification and Synthesis
- The 2-methylbut-2-enyl(diphenyl)silyl group, similar in structure to 4-(1,2-Diphenylbut-1-enyl)phenol, can be introduced into various organic structures and converted into a hydroxyl group, illustrating its utility in chemical synthesis (Fleming & Winter, 1993).
Natural Occurrence and Extraction
- Phenols with structures akin to 4-(1,2-Diphenylbut-1-enyl)phenol, such as diprenylated phenols, have been identified in brown algae, demonstrating the natural occurrence of similar compounds in marine ecosystems (Blackman, Rogers, & Volkman, 1988).
Photochemical Studies
- Studies on the photochemical rearrangement of compounds structurally related to 4-(1,2-Diphenylbut-1-enyl)phenol, such as diphenyl ethers, provide insights into the mechanisms of photochemical reactions in organic chemistry (Haga & Takayanagi, 1996).
Biodegradation Research
- Research on the biodegradation of compounds like diphenyl ether (structurally similar to 4-(1,2-Diphenylbut-1-enyl)phenol) by bacteria such as Sphingomonas sp. strain SS3 highlights the environmental and biological significance of such compounds (Schmidt et al., 1992).
Antioxidant Activity Studies
- The structure-activity relationship (SAR) of phenolics, which include compounds structurally similar to 4-(1,2-Diphenylbut-1-enyl)phenol, has been studied for their roles as either promoters or inhibitors in chemical reactions, indicating their potential antioxidant properties (Hidalgo, Navarro, & Zamora, 2018).
Synthetic Applications
- Synthesis methods involving compounds like 4-(1,2-Diphenylbut-1-enyl)phenol have been developed for the production of cyclohexa-2,4-dien-1-ones and cyclohex-2-en-1-ones, underscoring their relevance in synthetic organic chemistry (Lovchik, Goeke, & Fráter, 2006).
Environmental Chemistry
- Studies on the determination of priority phenolic compounds in water and industrial effluents, which include compounds similar to 4-(1,2-Diphenylbut-1-enyl)phenol, demonstrate the environmental relevance of these substances (Castillo, Puig, & Barceló, 1997).
Enzyme Activity Research
- The evaluation of o-diphenol oxidase activity in soil, which is influenced by phenolic compounds like 4-(1,2-Diphenylbut-1-enyl)phenol, contributes to our understanding of soil microflora and the degradation of organic compounds (Perucci, Casucci, & Dumontet, 2000).
properties
IUPAC Name |
4-(1,2-diphenylbut-1-enyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O/c1-2-21(17-9-5-3-6-10-17)22(18-11-7-4-8-12-18)19-13-15-20(23)16-14-19/h3-16,23H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVFSITVRZYTHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701294588 | |
| Record name | 4-(1,2-Diphenyl-1-buten-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701294588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,2-Diphenyl-1-butenyl)phenol | |
CAS RN |
68684-63-9 | |
| Record name | 4-(1,2-Diphenyl-1-buten-1-yl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68684-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,2-Diphenyl-1-buten-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701294588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanamine, 2-(4-(1,2-diphenyl-1-butenyl)phenoxy)-N,N-dimethyl-, (Z)-, 2-hydroxy- 1,2,3-propanetricarboxylate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.375 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



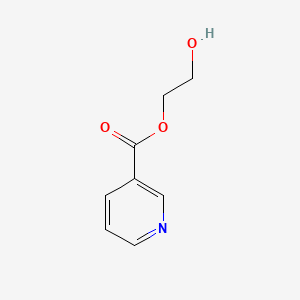
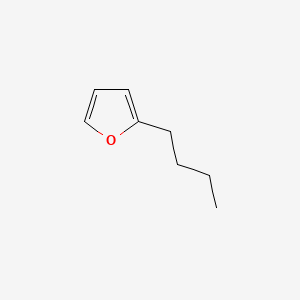



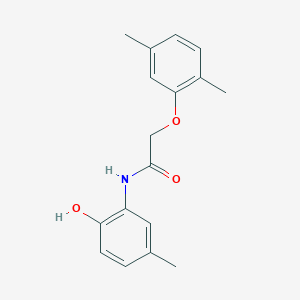
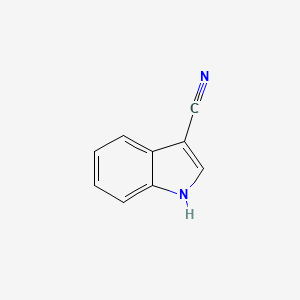
![[5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl 2-aminoacetate](/img/structure/B1215735.png)
